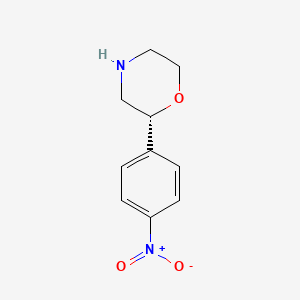(2r)-2-(4-Nitrophenyl)morpholine
CAS No.: 920802-60-4
Cat. No.: VC20281691
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 920802-60-4 |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | (2R)-2-(4-nitrophenyl)morpholine |
| Standard InChI | InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2/t10-/m0/s1 |
| Standard InChI Key | SGUCKOYGKLBSOC-JTQLQIEISA-N |
| Isomeric SMILES | C1CO[C@@H](CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2R)-2-(4-Nitrophenyl)morpholine features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted at the 2-position with a para-nitrophenyl group. The (R)-configuration at the 2-carbon introduces chirality, which is critical for its interactions with biological targets. The nitro group () at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity and stability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 208.21 g/mol | |
| CAS Number | 920802-60-4 | |
| Chirality | (R)-configuration at C2 | |
| Nitro Group Position | Para on phenyl ring |
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of (2R)-2-(4-Nitrophenyl)morpholine typically begins with the reduction of 4-(4-nitrophenyl)morpholin-3-one (CAS 446292-04-2), a precursor compound. A widely employed method involves catalytic hydrogenation using palladium on activated charcoal () in an aqueous medium .
Table 2: Synthesis Conditions
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | 5% Pd/C | |
| Solvent | Water or ethanol-water mixture | |
| Pressure | 1–3 atm | |
| Temperature | 25–50°C | |
| Yield | 70–85% |
Stereochemical Control
The (R)-configuration is achieved through enantioselective synthesis using chiral auxiliaries or asymmetric hydrogenation. Computational studies suggest that the morpholine ring’s puckering and hydrogen-bonding interactions with the catalyst surface favor the (R)-enantiomer during reduction.
Physicochemical Properties
Thermal and Solubility Profiles
Experimental data indicate that (2R)-2-(4-Nitrophenyl)morpholine is a yellow crystalline solid with moderate solubility in polar aprotic solvents like chloroform and methanol . Its boiling point is extrapolated to exceed 300°C, though precise measurements remain unreported.
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | >300°C (estimated) | |
| Density | 1.397 g/cm³ (predicted) | |
| Solubility | Chloroform: 25 mg/mL; Methanol: 15 mg/mL | |
| pKa | -4.12 (predicted) |
Reactivity and Functionalization
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation to an amine (), enabling the synthesis of aminophenyl-morpholine derivatives. This reaction is pivotal for generating bioactive intermediates:
Ring-Opening Reactions
Under acidic conditions, the morpholine ring can undergo hydrolysis to form linear amino alcohols, which are valuable in polymer chemistry.
Applications in Pharmaceutical and Materials Science
Drug Intermediate
(2R)-2-(4-Nitrophenyl)morpholine is a key intermediate in synthesizing Rivaroxaban Impurity 52, a quality-control standard for the anticoagulant Rivaroxaban . Its chiral center ensures compatibility with enzyme-active sites, enhancing therapeutic efficacy.
Nanomaterial Synthesis
The compound’s nitro group facilitates pegylation reactions, where polyethylene glycol (PEG) chains are attached to improve biocompatibility. This modification is critical for developing nanowires used in biomedical imaging and drug delivery .
Table 4: Applications Overview
| Application | Role | Source |
|---|---|---|
| Pharmaceuticals | Rivaroxaban Impurity 52 synthesis | |
| Nanotechnology | Pegylated nanowire production | |
| Catalysis | Ligand in asymmetric synthesis |
Comparative Analysis with Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume